molecular formula C15H17FN2O B2654884 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396879-42-7

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2654884
CAS No.: 1396879-42-7
M. Wt: 260.312
InChI Key: PNFJJUVELJVMAU-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic small molecule featuring a fluorinated benzamide core linked to a pyrrolidine-containing alkyne chain. This specific structure, which includes a fluorine atom, a benzamide group, and a basic nitrogen heterocycle (pyrrolidine), is characteristic of compounds investigated for their potential to interact with biological targets. Compounds with similar structural motifs, such as the fluorobenzamide group and a tertiary amine, have been studied for various research applications, including their potential as kinase inhibitors and their effects on pain pathways. For instance, related sulfonamide derivatives have demonstrated significant antinociceptive and antiallodynic effects in models of neuropathic pain, with studies suggesting the involvement of serotonergic and opioidergic pathways in their mechanism of action . Furthermore, molecules containing a pyrrolidine ring and fluorinated aromatic systems are common in medicinal chemistry research, particularly in the development of enzyme activators and inhibitors . The presence of the fluorine atom is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. Researchers value this compound as a potential chemical tool or building block for developing novel therapeutics, particularly in areas such as neuroscience, oncology, and enzyme research. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-14-7-5-6-13(12-14)15(19)17-8-1-2-9-18-10-3-4-11-18/h5-7,12H,3-4,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFJJUVELJVMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Alkyne Addition: The but-2-yn-1-yl group is introduced via alkyne addition reactions.

    Fluorination: The fluorine atom is incorporated using fluorinating agents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide group through amidation reactions using benzoyl chloride and the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or fluorinated compounds.

Scientific Research Applications

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound is investigated for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in binding to receptors or enzymes, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations:

Pyrrolidine Modifications: The pyrrolidine group in the target compound contrasts with LY2456302’s pyrrolidinylmethylphenoxy moiety. While LY2456302 achieves full KOR occupancy at 10 mg due to optimal CNS penetration , the butynyl linker in the target compound may alter lipophilicity and blood-brain barrier permeability.

Fluorination Effects :

  • Fluorination at the benzamide 3-position is shared with LY2456302 and compounds. Fluorine’s electron-withdrawing effects may enhance metabolic stability and binding affinity to hydrophobic pockets .
  • highlights overlapping ¹H NMR signals in fluorinated benzamides, indicating structural rigidity and challenges in spectral analysis .

Linker Diversity :

  • The butynyl spacer in the target compound differs from the ether (LY2456302) or amide () linkers. Alkyne groups may confer rigidity, reducing entropy loss upon target binding compared to flexible alkyl chains.

Physicochemical and Structural Comparisons

Solubility and Lipophilicity:

  • The pyrrolidine group increases basicity (pKa ~10), enhancing water solubility at physiological pH. However, the alkyne linker may counterbalance this by introducing hydrophobicity.
  • LY2456302’s phenoxy linker improves lipophilicity, aiding CNS penetration, whereas the target compound’s alkyne could limit this .

Target Selectivity:

    Biological Activity

    Overview

    3-Fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a pyrrolidine ring, and a benzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

    Synthesis

    The synthesis of this compound typically involves several steps:

    • Formation of the Pyrrolidine Intermediate : Cyclization reactions are used to create the pyrrolidine ring.
    • Alkyne Addition : The but-2-yn-1-yl group is introduced via alkyne addition reactions.
    • Fluorination : Incorporation of the fluorine atom using fluorinating agents like Selectfluor.
    • Amidation : The final step involves forming the benzamide group through amidation reactions with benzoyl chloride.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the pyrrolidine ring enhances its binding affinity, leading to modulation of various biological pathways.

    In Vitro Studies

    Research indicates that this compound exhibits significant inhibitory activity against certain enzymes and receptors. For example:

    • Enzyme Inhibition : In biochemical assays, it has been shown to inhibit specific kinases and other enzymes, which are crucial in various signaling pathways.
    EnzymeIC50 (nM)Reference
    JAK223
    FLT322

    In Vivo Studies

    In vivo efficacy tests have demonstrated that this compound has potential therapeutic effects in animal models. It has shown good oral bioavailability and moderate liver microsomal stability, which are favorable characteristics for drug candidates.

    Case Studies

    Several studies have explored the pharmacological potential of this compound:

    • Study on Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
    • Neuroprotective Effects : Research indicated that compounds with a similar structure demonstrated neuroprotective properties in models of neurodegenerative diseases.

    Comparison with Similar Compounds

    This compound can be compared with structurally related compounds:

    CompoundStructure TypeNotable Activity
    4-(Pyrrolidin-1-yl)benzonitrileNitrile instead of amideModerate enzyme inhibition
    3-Fluoro-4-(pyrrolidin-1-yl)benzaldehydeAldehyde instead of amideAntimicrobial properties

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